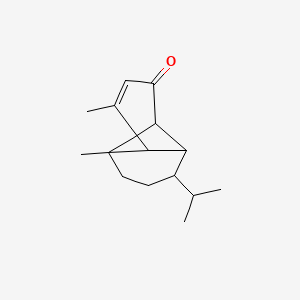
Mustakone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mustakone is a sesquiterpenoid isolated from Cyperus rotundus and Cyperus articulatus and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is an enone, a sesquiterpenoid and a bridged compound.
Scientific Research Applications
Structure and Stereochemistry
- Studies in Sesquiterpenes : Mustakone, a sesquiterpene ketone from Cyperus rotundus Linn., has been structurally analyzed revealing its absolute stereostructure along with that of copaene, a tricyclic sesquiterpene hydrocarbon (Kapadia et al., 1965).
Medical and Pharmacological Applications
- Anti-Plasmodial Properties : Mustakone has shown significant anti-plasmodial properties against sensitive strains of Plasmodium falciparum, suggesting its potential in malaria treatment (Rukunga et al., 2008).
- Molecular Docking and Dynamics in Antibacterial Applications : Mustakone has demonstrated potential as an antibacterial agent against Staphylococcus aureus, with molecular docking studies showing its comparable binding affinity to standard drugs (Swain et al., 2022).
- Anti-Onchocerca Metabolites : Mustakone has been isolated as an active component in combating Onchocerca worm, suggesting its potential in developing antifilarial agents (Metuge et al., 2014).
Essential Oil and Fragrance Industry
- In Volatile Oils of Plants : Mustakone has been identified as a major component in the essential oils from the stems and rhizomes of Cyperus articulatus, highlighting its significance in fragrance and aroma industries (Zoghbi et al., 2006).
- Fragrant Sesquiterpene Ketones in Frankincense : Mustakone, identified in the volatile fraction of Boswellia sacra gum resin, is characterized as a potent odorant with a very low odor threshold, contributing to the distinct aroma of frankincense (Niebler et al., 2016).
properties
Product Name |
Mustakone |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(8S)-1,5-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-4-en-3-one |
InChI |
InChI=1S/C15H22O/c1-8(2)10-5-6-15(4)13-9(3)7-11(16)14(15)12(10)13/h7-8,10,12-14H,5-6H2,1-4H3/t10-,12?,13?,14?,15?/m0/s1 |
InChI Key |
CTFSUCDHRVDRKG-MGZXXMPLSA-N |
Isomeric SMILES |
CC1=CC(=O)C2C3C1C2(CC[C@H]3C(C)C)C |
Canonical SMILES |
CC1=CC(=O)C2C3C1C2(CCC3C(C)C)C |
synonyms |
mustakone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

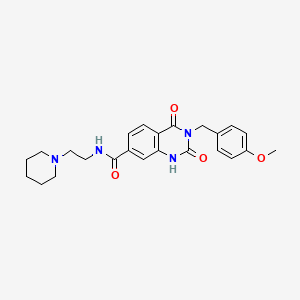
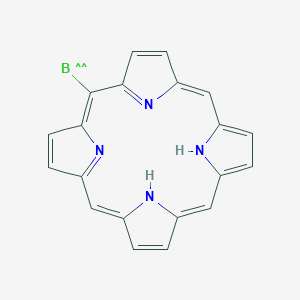

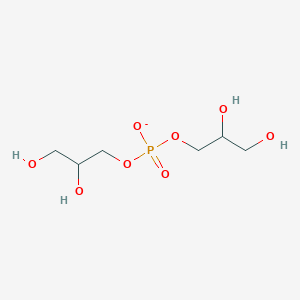



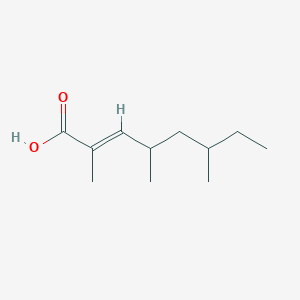
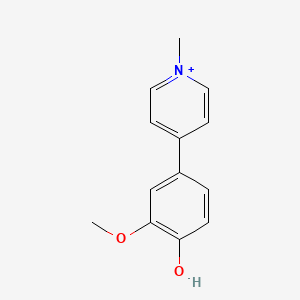

![N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1262574.png)